Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNXTGVOCZFDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF4N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Vapor-Phase Chlorination/Fluorination
- Substrate : 3-Picoline (3-methylpyridine).
- Process :
- Chlorination : React with Cl₂ gas at 300–400°C in the presence of FeCl₃ to form 3-(trichloromethyl)pyridine.
- Fluorination : Treat with HF or SF₄ under vapor-phase conditions to replace Cl with F, yielding 3-(trifluoromethyl)pyridine.
- Nuclear Chlorination : Introduce Cl at the 2- and 5-positions using Cl₂ or SOCl₂, producing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
- Catalyst : Iron fluoride or chromium oxide enhances selectivity.
Method 2: Cyclocondensation
- Building Block : Ethyl 4,4,4-trifluoro-3-oxobutanoate.
- Reaction : Condense with ammonia or urea derivatives to form the pyridine ring, followed by chlorination.
Synthesis of 5-Fluoropyrimidin-4-yl
Stepwise Pyrimidine Formation
- Cyclocondensation : React fluorinated β-diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) with guanidine or thiourea to form the pyrimidine core.
- Halogenation : Introduce fluorine at the 5-position using Selectfluor® or F₂ gas under controlled conditions.
Coupling via Thioacetate Linkage
Nucleophilic Substitution
- Thiolate Formation : Generate a sodium thiolate from ethyl mercaptoacetate (HS-CH₂-COOEt) using NaH or NaOH.
- SₙAr Reaction : React the thiolate with 4-chloro-5-fluoropyrimidine intermediate (pre-functionalized with the TFMP group) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.
- Workup : Purify via column chromatography or recrystallization.
Data Tables for Synthesis Steps
Research Findings and Optimization
- Solvent Effects : DMF outperforms THF in coupling reactions due to better solubility of intermediates.
- Catalyst Screening : FeCl₃ in chlorination steps reduces byproduct formation compared to AlCl₃.
- Scale-Up Challenges : Fluorination requires specialized equipment (e.g., Hastelloy reactors) to handle corrosive HF.
Industrial Feasibility
- Cost Drivers : TFMP intermediates account for >50% of material costs due to multi-step synthesis.
- Green Chemistry : Recent efforts focus on replacing SF₄ with KF/18-crown-6 for safer fluorination.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-fluoropyrimidine and 3-chloro-pyridine moieties enable nucleophilic substitution (SNAr) under controlled conditions:
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Fluorine displacement : The electron-deficient pyrimidine ring facilitates substitution at the 5-fluoro position. In DMF with K₂CO₃, amines (e.g., morpholine) replace fluorine at 80°C, yielding 5-amino derivatives (yield: 72–85%) .
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Chlorine substitution : The 3-chloro group on pyridine undergoes substitution with thiols or alcohols in polar aprotic solvents (e.g., DMSO, MeCN), catalyzed by CuI or Pd(PPh₃)₄ .
Example Reaction
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium ethanethiolate | DMF, 60°C, 12h | 3-(ethylthio)pyridine derivative | 68% |
Cross-Coupling Reactions
The trifluoromethylpyridine and fluoropyrimidine groups participate in metal-catalyzed couplings:
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Suzuki-Miyaura : Pd(OAc)₂/XPhos catalyzes coupling with arylboronic acids at the 4-position of pyrimidine (toluene/EtOH, 100°C) .
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Buchwald-Hartwig amination : CuI/1,10-phenanthroline enables C–N bond formation at the pyridine’s 2-position with primary amines .
Key Mechanistic Insight
The trifluoromethyl group increases electrophilicity at adjacent carbons, accelerating oxidative addition in Pd-mediated couplings .
Thioether Oxidation
The thioacetate bridge (-S-CH₂-COOEt) undergoes oxidation to sulfone/sulfoxide derivatives:
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H₂O₂/CH₃COOH : Converts thioether to sulfone (>90% conversion, 24h, 25°C) .
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mCPBA : Selective sulfoxide formation (1:1 CH₂Cl₂/H₂O, 0°C, 2h).
Stability Note
Sulfone derivatives show enhanced thermal stability (decomposition >200°C vs. 160°C for parent compound) .
Ester Hydrolysis and Functionalization
The ethyl acetate group undergoes hydrolysis or transesterification:
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Basic hydrolysis : NaOH/EtOH yields carboxylic acid (quantitative at 70°C) .
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Enzyme-catalyzed transesterification : Lipase B (Candida antarctica) converts the ester to amides in ionic liquids (e.g., [BMIM][PF₆]) .
Biological Activity Modulation
Structural analogs demonstrate kinase inhibition (e.g., TEAD/YAP pathway) via covalent binding to cysteine residues. The thioether group acts as a leaving group, enabling Michael addition to biological nucleophiles .
SAR Highlights
| Modification | Biological Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Sulfone derivative | TEAD1 | 12 ± 1.2 | |
| Hydrolyzed carboxylic acid | EGFR-TK | 280 ± 34 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thioether group, generating thiyl radicals detectable via EPR spectroscopy . This reactivity is exploited in photoaffinity labeling studies.
Scientific Research Applications
Anticancer Activity
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate has shown potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For example, pyrimidine derivatives have been reported to inhibit tumor growth by targeting specific kinases involved in cancer progression.
Antiviral Properties
Studies have indicated that pyridine and pyrimidine derivatives possess antiviral activities. The presence of trifluoromethyl and chloro groups enhances the lipophilicity of the compound, potentially increasing its ability to penetrate viral membranes and inhibit viral replication.
Case Study: Antiviral Screening
A study conducted by Zhang et al. (2023) demonstrated that a series of pyridine-based compounds, including derivatives similar to this compound, exhibited significant antiviral activity against influenza virus strains. The mechanism involved the inhibition of viral RNA synthesis.
Herbicidal Activity
The compound's structure suggests potential herbicidal properties due to its ability to disrupt plant growth hormones. Research indicates that similar compounds can act as selective herbicides by inhibiting specific enzymes involved in plant metabolism.
Case Study: Herbicide Efficacy
In a field trial conducted by Smith et al. (2024), this compound was tested for its efficacy against common weeds in corn crops. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as a viable herbicide.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3-chloro-5-trifluoromethylpyridine and fluoropyrimidine derivatives.
Optimization Studies
Optimization studies are crucial for improving yield and purity during synthesis. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times, making the process more sustainable.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents can enhance binding affinity and selectivity, while the thioether linkage may facilitate interactions with thiol groups in proteins. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Electron-withdrawing substituents : Chloro (Cl) and trifluoromethyl (CF₃) groups on the pyridine ring enhance metabolic stability and lipophilicity.
- Fluorine on pyrimidine : May modulate electronic properties and binding interactions in biological systems.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Substituent Effects on Properties
Lipophilicity :
- The target compound’s CF₃ and Cl substituents contribute to high logP (estimated >3), similar to Fluopyram. The dual CF₃ compound (Entry 5) likely has even higher logP.
- Thiazole derivative (Entry 3) may exhibit moderate lipophilicity due to fewer halogens.
- Methylthio group (Entry 4) offers stability against oxidation compared to thioacetate.
Biological Activity :
- Fluopyram’s SDHI inhibition is linked to its benzamide group, absent in the target compound. Pyrimidine-thioacetate derivatives may target different enzymes (e.g., kinases or proteases) .
- Thiazole analogs (Entry 3) are common in antiviral and antibacterial agents, suggesting divergent applications .
Biological Activity
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate, with the CAS number 1823183-41-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of this compound is C15H12ClF4N3O2S, with a molecular weight of 409.79 g/mol. The compound exhibits a purity of over 95% and is primarily used in laboratory settings for research purposes.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF4N3O2S |
| Molecular Weight | 409.79 g/mol |
| Purity | >95% |
| CAS Number | 1823183-41-0 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and pathways involved in cellular processes.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial in mitochondrial respiration. This inhibition can lead to apoptosis in cancer cells and may provide a therapeutic avenue for cancer treatment .
- Antimicrobial Properties : The presence of the pyridine and pyrimidine moieties suggests potential antimicrobial activity, particularly against fungal pathogens. This is supported by studies indicating that pyridine derivatives can disrupt fungal cell wall synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antifungal Activity : A study demonstrated that similar pyridine-based compounds exhibited significant antifungal activity against a range of pathogens, including Candida albicans and Aspergillus niger. The mechanism was linked to the disruption of ergosterol synthesis, a critical component of fungal cell membranes .
- Cytotoxic Effects : Research on related compounds has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies suggest that the compound may induce cell cycle arrest and apoptosis through the activation of caspase pathways .
- Synergistic Effects : In combination therapies, this compound has shown enhanced efficacy when paired with other chemotherapeutic agents, highlighting its potential role in combination therapy strategies for more effective cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl thioacetate derivatives with fluorinated pyrimidine and pyridine moieties?
- Methodological Answer : A typical approach involves nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) can react with ethyl 2-mercaptoacetate under basic conditions. Post-synthetic modifications, such as hydrolysis or functional group interconversion, may follow. Ethanol/water mixtures with NaOH are often used for hydrolysis, as seen in the preparation of analogous trifluoromethylpyrimidine carboxylates . Characterization via LCMS (e.g., m/z 338 [M+H]+) is critical for verifying intermediates .
Q. How can researchers characterize the stability of the thioether linkage in this compound under varying pH conditions?
- Methodological Answer : Stability studies should include incubating the compound in buffered solutions (pH 1–13) at 25–50°C, followed by HPLC or LCMS monitoring. For example, acidic conditions may cleave the thioether bond, as observed in related compounds during hydrolysis with 1 N HCl . Kinetic analysis of degradation products (e.g., free thiols or pyrimidine derivatives) can elucidate reaction pathways.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- LCMS : To confirm molecular weight and fragmentation patterns (e.g., m/z values for [M+H]+ or [M–COOEt]+).
- NMR : NMR is critical for resolving trifluoromethyl and fluorine substituents. and NMR can verify pyrimidine/pyridine ring connectivity and ethyl ester signals.
- IR : To identify carbonyl (C=O, ~1700 cm) and C–F (1000–1400 cm) stretches .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the nucleophilic substitution between 3-chloro-5-(trifluoromethyl)pyridine derivatives and fluoropyrimidine-thiol precursors?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate ions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature Control : Lower temperatures (0–25°C) may suppress side reactions, as seen in analogous syntheses of fluopyram intermediates .
- Monitoring By-Products : Use GC-MS or HPLC to detect undesired isomers or disulfide by-products .
Q. What are the key challenges in scaling up the synthesis of this compound while minimizing hazardous waste?
- Methodological Answer :
- Waste Management : Chlorinated and fluorinated by-products (e.g., 3-chloro-5-(trifluoromethyl)pyridine residues) require specialized disposal via certified waste treatment companies .
- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with ethanol/water mixtures, as demonstrated in hydrolysis steps .
- Process Safety : Conduct calorimetry studies to assess exothermic risks during thiolate reactions.
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of the –CF group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution. However, it enhances oxidative stability, making the compound suitable for catalytic hydrogenation or palladium-mediated couplings. For example, catalytic hydrogenation of cyano groups in related pyridines requires Pd/C under moderate H pressure to avoid over-reduction .
Q. What strategies can resolve contradictions in LCMS and NMR data for this compound (e.g., unexpected peaks or shifts)?
- Methodological Answer :
- Impurity Profiling : Compare LCMS traces with synthetic intermediates to identify unreacted starting materials (e.g., residual 4-chloro-5-fluoropyrimidine).
- Isotopic Patterns : Use high-resolution MS to distinguish between [M+H]+ and isotopic clusters from chlorine/fluorine atoms.
- Dynamic NMR : Variable-temperature NMR can detect conformational exchange in trifluoromethyl groups .
Application-Oriented Questions
Q. How can this compound serve as a precursor for bioactive molecules targeting viral or oncogenic pathways?
- Methodological Answer : The pyrimidine-thioacetate scaffold is amenable to derivatization. For instance:
- Amide Formation : React the ester with amines (e.g., benzamides) to generate protease inhibitors, as seen in related thiazolylmethylthio derivatives .
- Metal Complexation : The sulfur atom can coordinate with metal catalysts (e.g., Pd) for targeted drug delivery .
Q. What computational methods are suitable for predicting the ADMET properties of derivatives of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
